4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a chloro, nitro, and oxazolidinylidene group attached to a cyclohexa-dienone ring
Preparation Methods
The synthesis of 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the cyclohexa-dienone coreThe specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in the yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The oxazolidinylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Scientific Research Applications
4-Chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The oxazolidinylidene group may also play a role in binding to specific targets, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Compared to other similar compounds, 4-chloro-2-nitro-6-(5-phenyl-1,2-oxazolidin-3-ylidene)cyclohexa-2,4-dien-1-one stands out due to its unique combination of functional groups. Similar compounds include:
4-Chloro-2-nitroaniline: Known for its nonlinear optical properties.
5-Phenyl-1,2-oxazolidin-3-one: Used in the synthesis of various pharmaceuticals.
Cyclohexa-2,4-dien-1-one derivatives: Explored for their potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
918962-11-5 |
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Molecular Formula |
C15H11ClN2O4 |
Molecular Weight |
318.71 g/mol |
IUPAC Name |
4-chloro-2-nitro-6-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C15H11ClN2O4/c16-10-6-11(15(19)13(7-10)18(20)21)12-8-14(22-17-12)9-4-2-1-3-5-9/h1-7,14,19H,8H2 |
InChI Key |
DBCRPADUGBARPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
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